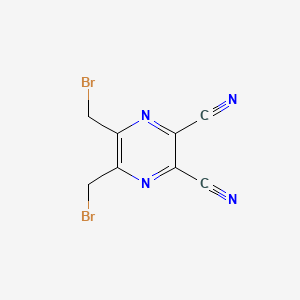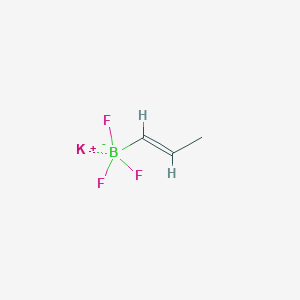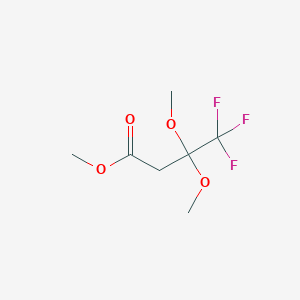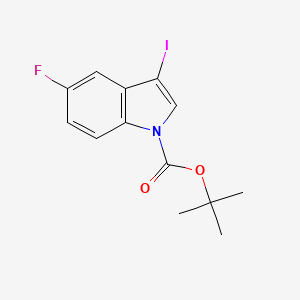
Methyl 3-acetyl-4-fluorobenzoate
Overview
Description
“Methyl 3-acetyl-4-fluorobenzoate” is a chemical compound with the CAS Number: 1059549-72-2 . It has a molecular weight of 196.18 . The IUPAC name for this compound is methyl 4-acetyl-3-fluorobenzoate . It is a solid substance .
Molecular Structure Analysis
The InChI code for “Methyl 3-acetyl-4-fluorobenzoate” is1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Methyl 3-acetyl-4-fluorobenzoate, through its derivatives, has shown significant antimicrobial and antifungal properties. For instance, hydrazide-hydrazones and oxadiazoles derived from 4-fluorobenzoic acid hydrazide demonstrated inhibitory activities against pathogens like Candida and various clinical fungi, revealing potential in antifungal drug development (Koçyiğit-Kaymakçıoğlu et al., 2012).
Radiochemistry and Brain Research
Carbon-11- and fluorine-18-labeled forms of related compounds, such as 1-methyl-4-piperidyl-4'-fluorobenzoate, were synthesized as possible substrates for studying brain enzymes like acetylcholinesterase. However, their in vivo studies in mice indicated that they are not suitable as radiotracers for this purpose, highlighting the complexity of developing brain-specific imaging agents (Bormans et al., 1996).
Anti-inflammatory and Antioxidant Activities
Compounds derived from methyl 3-acetyl-4-fluorobenzoate have been evaluated for their anti-inflammatory, cytotoxic, and antioxidant activities. Certain derivatives showed strong inhibition of inflammatory markers in mammalian cells, suggesting potential therapeutic applications in inflammation-related conditions (Koçyiğit-Kaymakçıoğlu et al., 2012).
Biodegradation and Environmental Research
Studies on fluorobenzoates, analogs of methyl 3-acetyl-4-fluorobenzoate, have been crucial in understanding biodegradation pathways. The anaerobic transformation of phenol to benzoate, for example, was elucidated using fluorinated analogs, providing insights into environmental bioremediation processes (Genthner et al., 1989).
Insecticidal Properties
Derivatives of methyl 3-acetyl-4-fluorobenzoate have also been studied for their insecticidal properties, particularly against species like Aedes aegypti. Certain compounds showed high levels of larvicidal and biting deterrent activities, indicating potential applications in pest control (Tabanca et al., 2013).
Mechanism of Action
Mode of Action
It’s known that fluorinated compounds often interact with their targets via mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-acetyl-4-fluorobenzoate are currently unknown. It’s worth noting that fluorinated compounds can influence a variety of biochemical pathways, including those involved in microbial degradation .
Pharmacokinetics
The compound’s molecular weight is 19618 g/mol , which may influence its bioavailability and pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of methyl 3-acetyl-4-fluorobenzoate is currently lacking .
properties
IUPAC Name |
methyl 3-acetyl-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACGIJGQLBVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-4-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B3040333.png)



![[(2R,3S,4S,5R,6S)-3,4-Diacetyloxy-6-(4-methylphenyl)sulfanyl-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3040339.png)








![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)